molecular formula C11H16FNO2 B15092647 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol

1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol

Cat. No.: B15092647
M. Wt: 213.25 g/mol
InChI Key: MMUAALMPRPSCTL-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol is an organic compound that features a fluorinated aromatic ring, a hydroxyethylamino group, and a propanol backbone

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Nucleophilic Substitution:

    Amination: The hydroxyethylamino group can be introduced via amination reactions, often using reagents like ethylene oxide and amines.

    Reduction: The final step often involves the reduction of intermediate compounds to yield the desired product.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for more efficient and sustainable processes .

Chemical Reactions Analysis

1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

    Biological Studies: Its effects on biological systems are investigated to understand its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol can be compared with similar compounds such as:

    1-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-(2-hydroxyethylamino)propan-1-ol

InChI

InChI=1S/C11H16FNO2/c1-8(13-5-6-14)11(15)9-3-2-4-10(12)7-9/h2-4,7-8,11,13-15H,5-6H2,1H3

InChI Key

MMUAALMPRPSCTL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)F)O)NCCO

Origin of Product

United States

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